molecular formula C31H32ClN5O3S B11214550 3-(4-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)benzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

3-(4-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)benzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Número de catálogo: B11214550
Peso molecular: 590.1 g/mol
Clave InChI: UIQPZZDHOYBHGR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-(4-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)benzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (hereafter referred to as the target compound) is a quinazolin-4(3H)-one derivative featuring a 2-thioxo group at position 2, a morpholino substituent at position 6, and a benzyl-piperazine-carbonyl moiety substituted with a 5-chloro-2-methylphenyl group.

Propiedades

Fórmula molecular

C31H32ClN5O3S

Peso molecular

590.1 g/mol

Nombre IUPAC

3-[[4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C31H32ClN5O3S/c1-21-2-7-24(32)18-28(21)35-10-12-36(13-11-35)29(38)23-5-3-22(4-6-23)20-37-30(39)26-19-25(34-14-16-40-17-15-34)8-9-27(26)33-31(37)41/h2-9,18-19H,10-17,20H2,1H3,(H,33,41)

Clave InChI

UIQPZZDHOYBHGR-UHFFFAOYSA-N

SMILES canónico

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)N6CCOCC6)NC4=S

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-(4-(4-(5-cloro-2-metilfenil)piperazin-1-carbonil)bencil)-6-morfolino-2-tioxo-2,3-dihidroquinazolin-4(1H)-ona implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen:

    Formación del núcleo de quinazolinona: Esto se puede lograr mediante la ciclización de derivados del ácido antranílico con isocianatos o isoticianatos bajo condiciones de reflujo.

    Introducción del anillo de piperazina: El anillo de piperazina se introduce mediante una reacción de sustitución nucleofílica, donde el núcleo de quinazolinona reacciona con un derivado de piperazina en presencia de una base adecuada.

    Unión del grupo bencilo: El grupo bencilo se une mediante una reacción de alquilación de Friedel-Crafts, utilizando cloruro de bencilo y un catalizador ácido de Lewis como el cloruro de aluminio.

    Incorporación del anillo de morfolina: El anillo de morfolina se introduce mediante una reacción de sustitución nucleofílica con un derivado de morfolina.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC).

Análisis De Reacciones Químicas

Thioxo Group Reactivity

The thioxo (C=S) group undergoes oxidation and nucleophilic substitution:

Reaction TypeConditions/ReagentsProductReference
OxidationmCPBA, H₂O₂, or KMnO₄Sulfoxide (C-SO) or sulfone (C-SO₂)
Nucleophilic AttackAmines (RNH₂), alkoxides (RO⁻)Thioamide or thioether derivatives

Mechanistic Insights :

  • Oxidation to sulfone enhances electrophilicity, potentially improving binding to biological targets.

  • Thioether formation via alkylation is critical for modifying solubility and pharmacokinetics .

Chlorophenyl Substitution

The 5-chloro-2-methylphenyl group participates in cross-coupling and substitution reactions:

Reaction TypeConditions/ReagentsProductReference
Suzuki CouplingPd catalysts, aryl boronic acidsBiaryl derivatives
Nucleophilic Aromatic SubstitutionAmines, alkoxidesAmino-/alkoxy-substituted analogs

Key Findings :

  • Suzuki coupling introduces aromatic diversity, enabling structure-activity relationship (SAR) studies.

  • Substitution at the chloro position modulates electronic effects and steric bulk .

Piperazine Modifications

The piperazine nitrogen atoms are sites for alkylation, acylation, and sulfonylation:

Reaction TypeConditions/ReagentsProductReference
AlkylationAlkyl halides, K₂CO₃N-Alkylated piperazine derivatives
AcylationAcid chlorides, DCM/TEAAmide-functionalized derivatives

Applications :

  • Alkylation enhances lipophilicity and blood-brain barrier permeability .

  • Acylation introduces hydrogen-bonding motifs for target engagement .

Morpholino Ring Reactions

The morpholine oxygen and ring structure enable ring-opening and functionalization:

Reaction TypeConditions/ReagentsProductReference
Acid-Catalyzed Ring OpeningHCl/H₂SO₄, heatLinear amine-thiol intermediates
OxidationRuO₄, NaIO₄Ketone or lactam derivatives

Significance :

  • Ring-opening generates intermediates for synthesizing polycyclic frameworks.

  • Oxidation products may exhibit altered metabolic stability.

Quinazolinone Core Reactivity

The quinazolinone scaffold undergoes electrophilic substitution and reduction:

Reaction TypeConditions/ReagentsProductReference
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, Cl₂Nitro- or chloro-substituted analogs
ReductionLiAlH₄, H₂/PdDihydroquinazolinone derivatives

Implications :

  • Nitration introduces sites for further functionalization (e.g., reduction to amines) .

  • Reduced derivatives may exhibit enhanced conformational flexibility.

Comparative Reactivity of Structural Analogs

Data from analogous compounds highlight trends in reactivity and selectivity:

CompoundReactionYield (%)ConditionsReference
EVT-11345020Thioxo oxidation to sulfone78H₂O₂, AcOH, 60°C
Compound D1 Piperazine sulfonylation85Dioxane, reflux
CHEMBL4168400 Chlorophenyl Suzuki coupling65Pd(PPh₃)₄, K₂CO₃, DMF

Synthetic Optimization Considerations

  • Temperature Control : Reactions involving morpholino or piperazine groups require mild temperatures (25–80°C) to prevent decomposition .

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .

  • Catalysts : Palladium complexes (e.g., Pd(OAc)₂) improve efficiency in cross-coupling.

Stability and Degradation Pathways

  • Hydrolytic Degradation : The thioxo group is susceptible to hydrolysis under alkaline conditions, forming carbonyl derivatives.

  • Photodegradation : Prolonged UV exposure destabilizes the quinazolinone core, necessitating light-protected storage.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a candidate for further research in therapeutic applications:

  • Anticancer Activity : Quinazolinone derivatives are known for their anticancer properties. Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers .
  • Antimicrobial Effects : Research has shown that certain quinazolinone derivatives possess antibacterial properties. The presence of the piperazine moiety in this compound may enhance its interaction with bacterial targets, potentially making it effective against resistant strains .
  • CNS Activity : Compounds containing piperazine rings are often investigated for their neuropharmacological effects. This compound may exhibit anxiolytic or antidepressant-like effects due to its ability to modulate neurotransmitter systems .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:

Structural FeatureEffect on Activity
Piperazine RingEnhances binding affinity to receptors
Thioxo GroupContributes to biological activity through electron-withdrawing effects
Morpholino GroupIncreases solubility and bioavailability

Case Studies

Several studies have investigated the efficacy of similar quinazolinone derivatives:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a related quinazolinone derivative significantly inhibited the growth of prostate cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
  • Antimicrobial Testing : Research conducted at a pharmaceutical laboratory evaluated various quinazolinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with piperazine substituents showed enhanced antimicrobial activity compared to those without .

Mecanismo De Acción

El mecanismo de acción de 3-(4-(4-(5-cloro-2-metilfenil)piperazin-1-carbonil)bencil)-6-morfolino-2-tioxo-2,3-dihidroquinazolin-4(1H)-ona implica su interacción con objetivos moleculares específicos, como enzimas y receptores. La estructura única del compuesto le permite unirse a estos objetivos, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structure and Functional Group Variations

Quinazolin-4(3H)-one Derivatives

The target compound shares its quinazolinone core with several antitumor agents. Key analogs include:

  • Compound 221 (): Features a pyridazinylthio group at position 2 and a benzyl substituent at position 3.
  • Compound 260 (): Contains a pyrazolidinylcarbonylmethylthio group at position 2 and a 4-chlorophenyl substituent. The 6-iodo group and thioether linkage may influence DNA intercalation or kinase inhibition .

Key Differences :

  • The target compound replaces the iodinated aromatic ring with a 6-morpholino group, which improves aqueous solubility and pharmacokinetic properties compared to halogenated analogs.
  • The 2-thioxo group in the target compound may enhance hydrogen bonding with biological targets compared to oxo or thioether groups in analogs .
Piperazine-Carbonyl Hybrids

Piperazine derivatives, such as those in , are often designed as kinase inhibitors. For example:

  • Compounds 7–19 (): Feature a 4-fluorobenzyl-piperazine fragment linked to benzoyl groups. These compounds exhibit tyrosine kinase inhibition, critical in cancer therapy .

Key Differences :

Bioactivity and Pharmacological Potential

  • Antitumor Activity: Quinazolinones with iodinated or chlorinated aryl groups (e.g., Compound 221, 260) show antitumor effects via topoisomerase inhibition . The target’s morpholino group may enhance solubility, improving bioavailability.
  • Kinase Inhibition : Piperazine-carbonyl hybrids () target tyrosine kinases. The target’s 5-chloro-2-methylphenyl group could modulate selectivity for specific kinase isoforms .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Highlights Bioactivity (Inferred) References
Target Compound Quinazolin-4(3H)-one 6-morpholino, 2-thioxo, 4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl benzyl Piperazine acylation, thiourea reaction Antitumor, kinase inhibition
Compound 221 () Quinazolin-4(3H)-one 2-(pyridazinylthio), 3-benzyl, 6-iodo Chloroacetyl chloride coupling Antitumor
Compound 260 () Quinazolin-4(3H)-one 2-(pyrazolidinylcarbonylmethylthio), 3-(4-chlorophenyl), 6-iodo Diethylmalonate condensation Antitumor
Compounds 7–19 () Piperazine-carbonyl 4-fluorobenzyl, variable benzoyl groups Benzoyl chloride acylation Tyrosine kinase inhibition

Discussion of Key Findings

  • Structural Advantages: The target compound’s morpholino group addresses solubility limitations of iodinated analogs, while the 5-chloro-2-methylphenyl group may enhance target specificity compared to 4-fluorobenzyl derivatives.
  • Synthesis Feasibility : The coupling methods described in and are directly applicable to the target’s synthesis, ensuring scalability .
  • Bioactivity Gaps : Further studies are needed to confirm antitumor or kinase-inhibitory activity. Computational modeling (e.g., docking studies) could prioritize in vitro testing.

Actividad Biológica

The compound 3-(4-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)benzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one represents a novel structure within the class of quinazoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 3-(4-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)benzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
  • Molecular Formula : C27H30ClN5O2S
  • Molecular Weight : 499.08 g/mol

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds with a similar structure have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of 3,4-dihydroquinazolines have been noted for their anticancer properties, with some exhibiting IC50 values in the low micromolar range against breast and lung cancer cells .
  • Antiviral Activity : Some quinazoline derivatives have demonstrated antiviral properties, particularly against RNA viruses. The mechanism often involves the inhibition of viral replication through interference with viral polymerases .
  • Neuroprotective Effects : The morpholino group in the structure may contribute to neuroprotective effects, potentially making this compound a candidate for treating neurodegenerative diseases .

Anticancer Studies

A series of studies have evaluated the anticancer potential of similar quinazoline compounds. For example:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)15Induces apoptosis
Compound BA549 (lung cancer)10Inhibits cell cycle progression
Compound CHeLa (cervical cancer)12Disrupts microtubule formation

These studies suggest that modifications to the piperazine and quinazoline moieties can enhance potency and selectivity.

Antiviral Studies

Research has indicated that derivatives of this compound can inhibit viral replication. For example, a study on structurally similar compounds showed:

CompoundVirus TypeEC50 (µM)Target Enzyme
Compound DHCV0.26NS5B polymerase
Compound EHIV0.35Reverse transcriptase

These findings highlight the potential for developing antiviral therapies based on this structural framework .

Neuroprotective Studies

The neuroprotective properties have been explored in models of neurodegeneration. A recent study found that compounds with a similar morpholino substitution could reduce oxidative stress markers in neuronal cells.

Q & A

Q. What are the established synthetic routes for preparing this quinazolinone-piperazine hybrid compound, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the piperazine-carbonyl intermediate via coupling of 5-chloro-2-methylphenylpiperazine with benzyl chloride derivatives under reflux in DMF, using K₂CO₃ as a base to facilitate nucleophilic substitution (60–80°C, 12–24 h) .
  • Step 2 : Introduction of the morpholino-thioxoquinazolinone core by reacting 6-morpholino-2-thioxo-1,2-dihydroquinazolin-4(1H)-one with the benzyl-linked intermediate. Microwave-assisted synthesis (50–100 W, 30–60 min) improves yield by 15–20% compared to conventional heating .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity.

Q. Key Optimization Strategies :

  • Use of CuSO₄·5H₂O/sodium ascorbate as a catalyst system for click chemistry steps (e.g., triazole formation) enhances regioselectivity .
  • Monitoring reaction progress via TLC (Rf = 0.3–0.5 in 1:2 ethyl acetate/hexane) reduces side-product formation .

Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?

Core Techniques :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., piperazine C=O at δ 165–170 ppm; thioxo group at δ 190–195 ppm). Discrepancies in aromatic proton splitting may arise from rotameric equilibria in the piperazine-benzyl linkage .
  • X-ray Crystallography : Resolves ambiguous stereochemistry, as seen in related pyrazoline derivatives (e.g., bond angles <110° for strained heterocycles) .
  • Mass Spectrometry : HRMS (ESI⁺) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 580–585) but may show adducts (e.g., Na⁺/K⁺) requiring careful interpretation .

Q. Common Pitfalls :

  • Overlapping signals in crowded aromatic regions (δ 6.5–8.0 ppm) may necessitate DEPT-135 or 2D-COSY for resolution .
  • Hydrate formation during crystallization can skew melting point data by 5–10°C .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and resolve contradictions in experimental binding assays?

Methodology :

  • Molecular Docking : Use MOE or AutoDock Vina to model interactions with targets like VEGFR2 or MMP8. For example, the morpholino group shows strong hydrogen bonding with Asp1046 in VEGFR2 (docking score: −9.2 kcal/mol) .
  • MD Simulations : 100-ns trajectories assess stability of the piperazine-benzyl moiety in hydrophobic pockets (RMSD <2.0 Å confirms stable binding) .

Q. Resolving Data Conflicts :

  • If in vitro assays show weaker inhibition than computational predictions, evaluate solvent-accessible surface area (SASA) to identify steric clashes not modeled in silico .
  • Validate via SPR or ITC to measure binding kinetics (e.g., KD discrepancies >10-fold may indicate allosteric effects) .

Q. What environmental fate studies are applicable to assess ecological risks of this compound?

Experimental Design :

  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 7.4) and monitor by HPLC. The chloro-methylphenyl group increases t₁/₂ to >48 h vs. non-halogenated analogs .
  • Biodegradation : Use OECD 301B tests with activated sludge. Piperazine rings show slow mineralization (20–30% in 28 days) due to microbial resistance .

Q. Analytical Workflow :

  • LC-MS/MS quantifies degradation products (e.g., morpholino-quinazolinone fragments at m/z 250–300) .
  • Ecotoxicity assays (Daphnia magna LC₅₀) correlate metabolite persistence with acute toxicity (EC₅₀ <1 mg/L requires mitigation strategies) .

Q. How can contradictory data in SAR studies (e.g., activity vs. logP) be reconciled for lead optimization?

Approach :

  • Free-Wilson Analysis : Deconstruct activity contributions of substituents (e.g., 5-chloro-2-methylphenyl enhances potency by ΔpIC₅₀ = 0.8 but increases logP by +2.1) .
  • Proteolysis-Targeting Chimeras (PROTACs) : Attach E3 ligase ligands (e.g., thalidomide derivatives) to improve solubility without sacrificing target engagement .

Q. Case Study :

  • Replace the benzyl group with a PEGylated linker (e.g., -(CH₂CH₂O)₃-) to reduce logP from 4.5 to 3.2 while maintaining IC₅₀ <100 nM .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Process Chemistry :

  • Flow Reactors : Continuous-flow synthesis of the piperazine intermediate reduces reaction time from 24 h to 2 h (yield: 85% vs. 65% batch) .
  • Green Solvents : Switch from DCM to cyclopentyl methyl ether (CPME) for extraction steps, improving E-factor by 30% .

Q. Quality Control :

  • PAT (Process Analytical Technology) tools (e.g., in-line FTIR) monitor carbonyl formation (peak at 1680 cm⁻¹) in real time .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.